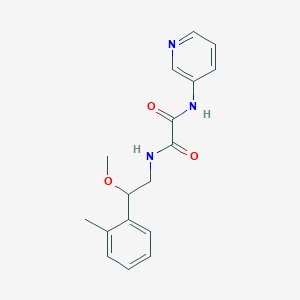

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-Methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by an N1-substituted 2-methoxy-2-(o-tolyl)ethyl group and an N2-pyridin-3-yl moiety. The o-tolyl (ortho-methylphenyl) group at N1 introduces steric bulk and lipophilicity, while the pyridin-3-yl group at N2 may influence hydrogen bonding or π-π stacking interactions in biological systems .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-6-3-4-8-14(12)15(23-2)11-19-16(21)17(22)20-13-7-5-9-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOBOWMXOHKHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-methoxy-2-(o-tolyl)ethanol and pyridin-3-ylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction can produce methoxybenzyl alcohol.

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Key Observations:

Substituent Effects on Bioactivity: The N1 2-methoxy-2-(o-tolyl)ethyl group in the target compound introduces greater steric hindrance compared to the 2,4-dimethoxybenzyl group in S334. Pyridin-3-yl at N2 (target compound) vs. pyridin-2-yl (S336): The positional isomerism of the pyridine ring may alter receptor binding specificity, particularly in flavor compounds targeting TAS1R1/TAS1R3 umami receptors .

Regulatory and Commercial Status: S336 has global regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods, whereas the target compound’s applications remain uncharacterized .

Synthetic and Metabolic Considerations :

- Compound 39 () demonstrates moderate synthetic yield (73%) with dimer formation, indicating challenges in optimizing purity for oxalamides with bulky N1 substituents .

- The absence of amide hydrolysis in S336 metabolism suggests that electron-donating groups (e.g., methoxy) on the N1 aromatic ring may stabilize the amide bond against enzymatic cleavage .

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

CAS Number: 1797878-51-3

The structure of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide includes an oxalamide functional group, which is known to influence its biological activity. The presence of both methoxy and pyridine groups enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of oxalyl chloride with the appropriate amine precursors under anhydrous conditions. The general synthetic route can be summarized as follows:

- Preparation of Oxalyl Chloride: React oxalic acid with thionyl chloride.

- Formation of N1-substituted Oxalamide: React oxalyl chloride with a substituted amine.

- Final Coupling Reaction: Combine the N1-substituted oxalamide with 2-methoxy-2-(o-tolyl)ethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds similar to N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridine rings can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15 | |

| Compound B | HCT116 | 20 | |

| Compound C | A431 | 10 |

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is likely mediated through its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and inflammatory pathways by binding to their active sites.

- DNA Interaction: Some studies suggest that similar oxalamides can intercalate into DNA, disrupting replication and transcription processes, which is crucial for their anticancer activity .

Study on Cytotoxicity

In a recent study, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with significant inhibition observed at concentrations above 10 µM. The study highlighted the structure-activity relationship where modifications in the aromatic rings significantly influenced cytotoxic potency.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of related oxalamides. Compounds with similar structures have shown promising antibacterial activity against Gram-positive bacteria, suggesting that N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide may also possess such properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.